![molecular formula C9H10FNO5S B13551845 3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate](/img/structure/B13551845.png)
3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate is a chemical compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to an N-ethylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorosulfonylating reagents such as sulfuryl fluoride gas (SO₂F₂) or solid reagents like FDIT and AISF . These reagents facilitate the formation of the C-SO₂F bond, which is crucial for the synthesis of the desired compound.
Industrial Production Methods
Industrial production of 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate may involve large-scale reactions using similar fluorosulfonylating reagents under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of phenol derivatives and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids.
Applications De Recherche Scientifique
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a candidate for drug development and discovery.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biological molecules.
Mécanisme D'action
The mechanism of action of 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biological pathways, making the compound useful for studying protein function and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Fluorosulfonyl)benzoic acid: Similar in structure but lacks the N-ethylcarbamate group.
Sulfonyl Fluorides: A broader class of compounds with similar reactivity but different substituents on the phenyl ring.
Uniqueness
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate is unique due to the presence of both the fluorosulfonyl and N-ethylcarbamate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable for applications requiring specific interactions with biological molecules or for the synthesis of complex organic compounds.
Propriétés
Formule moléculaire |
C9H10FNO5S |
|---|---|
Poids moléculaire |
263.24 g/mol |
Nom IUPAC |
(3-fluorosulfonyloxyphenyl) N-ethylcarbamate |
InChI |
InChI=1S/C9H10FNO5S/c1-2-11-9(12)15-7-4-3-5-8(6-7)16-17(10,13)14/h3-6H,2H2,1H3,(H,11,12) |
Clé InChI |
BPARPABCEMHDDO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)OC1=CC(=CC=C1)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)

![2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)

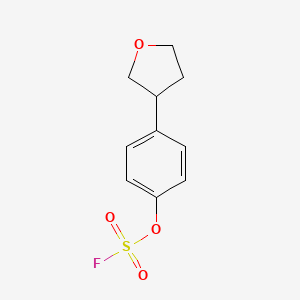

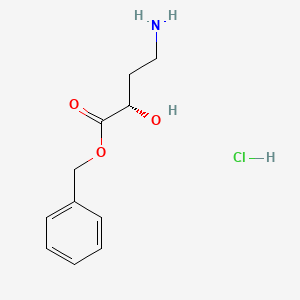
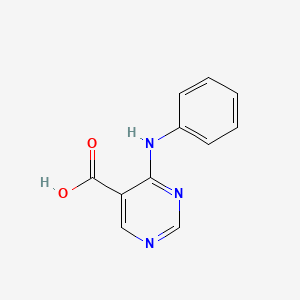
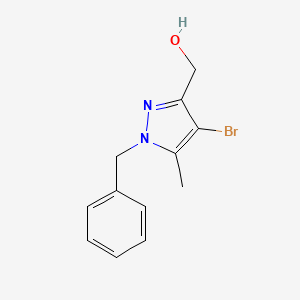
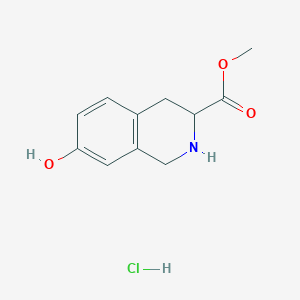
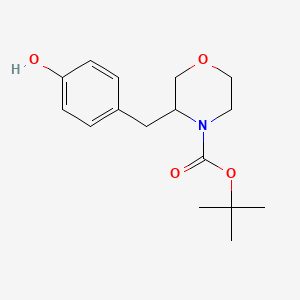
![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)

